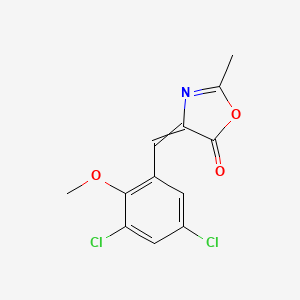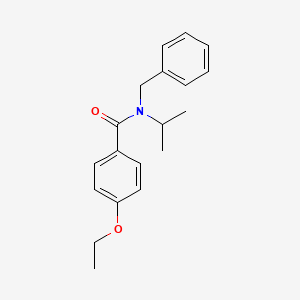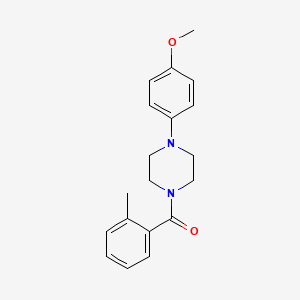![molecular formula C16H16ClN3OS B5877395 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5877395.png)
2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research to study the functions of histone acetyltransferase (HAT) enzymes. HAT enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which can alter chromatin structure and affect transcriptional activity. C646 has been shown to selectively inhibit the activity of the HAT enzyme p300/CBP-associated factor (PCAF), making it a valuable tool for studying the role of PCAF in various biological processes.
Mecanismo De Acción
C646 works by selectively inhibiting the activity of PCAF, which is a member of the 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzyme family. PCAF plays a critical role in regulating gene expression by acetylating histone proteins, which can alter chromatin structure and affect transcriptional activity. By inhibiting PCAF, C646 can modulate the expression of genes that are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have a number of biochemical and physiological effects on cells and tissues. For example, C646 can induce apoptosis in cancer cells by downregulating the expression of oncogenes and upregulating the expression of pro-apoptotic genes. In addition, C646 can inhibit the migration and invasion of cancer cells by suppressing the expression of genes that are involved in these processes. Finally, C646 can modulate the expression of genes that are involved in neuronal differentiation and synaptic plasticity in the brain, which can affect learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using C646 in lab experiments is its selectivity for PCAF, which allows researchers to specifically study the functions of this 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzyme without affecting other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes. In addition, C646 is a small molecule inhibitor that can be easily synthesized and administered to cells and tissues. However, there are also some limitations to using C646 in lab experiments. For example, C646 can have off-target effects on other proteins and enzymes, which can complicate the interpretation of experimental results. In addition, C646 can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving C646 and other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes with greater precision. In addition, there is growing interest in using 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide inhibitors as therapeutic agents for a variety of diseases, including cancer and neurological disorders. Finally, there is a need for further research into the epigenetic mechanisms that underlie gene expression and chromatin remodeling, which could lead to new insights into the regulation of biological processes and the development of new therapies.
Métodos De Síntesis
C646 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)aniline to form the intermediate 2-chloro-N-(4-(dimethylamino)phenyl)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thioamide derivative, which is subsequently treated with chloroacetyl chloride to yield the final product, C646.
Aplicaciones Científicas De Investigación
C646 has been used in a variety of scientific research applications to study the functions of PCAF and other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes. Some of the key areas of research that have utilized C646 include cancer biology, neurobiology, and epigenetics. For example, C646 has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the expression of oncogenes and inducing apoptosis. In addition, C646 has been used to study the role of PCAF in regulating neuronal differentiation and synaptic plasticity in the brain. Finally, C646 has been used to investigate the epigenetic mechanisms that underlie gene expression and chromatin remodeling in various biological systems.
Propiedades
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-20(2)12-9-7-11(8-10-12)18-16(22)19-15(21)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXJMSEXIVKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)

![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)

![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinoxalinylpropanamide](/img/structure/B5877406.png)
![N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5877410.png)
![3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5877417.png)
![2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)